![molecular formula C23H21N5O B3019700 N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396816-01-5](/img/structure/B3019700.png)
N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as IPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. IPTC is a member of the triazole family of compounds, which are known for their diverse biological and pharmacological activities. In
Scientific Research Applications
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health concern, and there is a continuous need for effective anti-TB drugs. In recent research, novel derivatives of this compound were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These compounds hold promise as potential anti-TB agents.
Isoindole-1,3-Dione Derivatives
In 2023, scientific investigations focused on isoindole-1,3-dione derivatives have intensified. Nouali et al. developed an effective synthetic route to isoindole-1,3-dione via a Diels–Alder reaction . This compound class has diverse applications, including potential pharmaceutical uses.
Aurora Kinase Inhibition
Aurora kinases (AURKA, AURKB, and AURKC) play crucial roles in mitosis, spindle formation, chromosome segregation, and cytokinesis. Overexpression of AURKA has been observed in various cancers. Compounds targeting these kinases could have therapeutic implications . Further exploration of our compound’s effects on Aurora kinases is warranted.
Chemical Reactions and Synthesis
The compound’s chemical reactivity is an area of interest. For instance, it can undergo Michael addition reactions with acrylonitrile, leading to the formation of related derivatives . Understanding its reactivity pathways can guide further synthetic strategies.
properties
IUPAC Name |
1-phenyl-N-(2-propan-2-ylphenyl)-5-pyridin-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16(2)18-12-6-7-13-19(18)25-23(29)21-22(20-14-8-9-15-24-20)28(27-26-21)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELHGCJCQCENAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropylphenyl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |
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